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Compound of Interest

Compound Name: 4'-Iodoacetophenone

Cat. No.: B082248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4'-
iodoacetophenone, a valuable building block in organic synthesis and pharmaceutical

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The empirical formula for 4'-iodoacetophenone is C₈H₇IO, with a molecular weight of 246.05

g/mol . The key spectroscopic data are summarized in the tables below for easy reference and

comparison.

Table 1: ¹H NMR Spectroscopic Data for 4'-
Iodoacetophenone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b082248?utm_src=pdf-interest
https://www.benchchem.com/product/b082248?utm_src=pdf-body
https://www.benchchem.com/product/b082248?utm_src=pdf-body
https://www.benchchem.com/product/b082248?utm_src=pdf-body
https://www.benchchem.com/product/b082248?utm_src=pdf-body
https://www.benchchem.com/product/b082248?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.84 Doublet 2H 8.5

Aromatic Protons

(ortho to -

COCH₃)

7.63 Doublet 2H 8.5
Aromatic Protons

(ortho to -I)

2.59 Singlet 3H -
Methyl Protons (-

COCH₃)

Table 2: ¹³C NMR Spectroscopic Data for 4'-
Iodoacetophenone

Chemical Shift (δ) ppm Assignment

197.1 Carbonyl Carbon (C=O)

137.9
Aromatic Carbon (para to -COCH₃, attached to -

I)

136.4 Aromatic Carbon (ipso to -COCH₃)

129.8 Aromatic Carbons (ortho to -COCH₃)

128.4 Aromatic Carbons (ortho to -I)

26.5 Methyl Carbon (-COCH₃)

Table 3: IR Spectroscopic Data for 4'-Iodoacetophenone
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Frequency (cm⁻¹) Intensity Assignment

~3000 Medium Aromatic C-H Stretch

~1680 Strong Carbonyl (C=O) Stretch

~1580 Medium Aromatic C=C Stretch

~1260 Strong Acyl C-C Stretch

~820 Strong para-disubstituted C-H Bend

~530 Medium C-I Stretch

Table 4: Mass Spectrometry Data for 4'-
Iodoacetophenone[1]

m/z Relative Intensity Assignment

246 High [M]⁺ (Molecular Ion)

231 High [M - CH₃]⁺

120 Medium [M - I]⁺

105 Low [C₆H₄CO]⁺

77 Medium [C₆H₅]⁺

43 Very High [CH₃CO]⁺ (Base Peak)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4'-iodoacetophenone (10-20 mg) is prepared in a deuterated solvent (typically

0.5-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing (0.00 ppm). Both ¹H and

¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or
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higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the

spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy
The IR spectrum of solid 4'-iodoacetophenone is typically obtained using the KBr pellet

method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry

potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed under high

pressure to form a transparent pellet. The spectrum is recorded using a Fourier Transform

Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum

of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral data are obtained using an electron ionization (EI) mass spectrometer. A small

amount of the sample is introduced into the ion source, typically via a direct insertion probe for

solid samples. The sample is vaporized by heating, and the gaseous molecules are bombarded

with a beam of high-energy electrons (typically 70 eV). This causes ionization and

fragmentation of the molecules. The resulting positively charged ions are then separated by a

mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4'-iodoacetophenone.
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Workflow for Spectroscopic Analysis of 4'-Iodoacetophenone
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Caption: General workflow for the spectroscopic characterization of 4'-iodoacetophenone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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